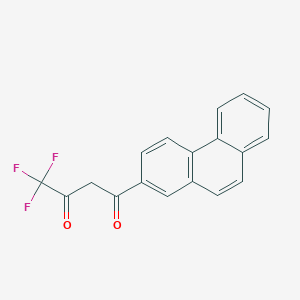

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a fluorinated organic compound that has gained significant attention in scientific research due to its unique chemical properties. This compound is a colorless liquid that is highly reactive and has a strong odor. Octanoyl fluoride is used in various fields of scientific research, including biochemistry, pharmacology, and materials science.

Mécanisme D'action

Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. The reaction between octanoyl fluoride and the serine residue forms a stable ester bond, which prevents the enzyme from functioning properly. This inhibition is irreversible, meaning that the enzyme cannot be reactivated once it has been modified by octanoyl fluoride.

Effets Biochimiques Et Physiologiques

Octanoyl fluoride has been shown to have a variety of biochemical and physiological effects. Inhibition of serine hydrolases by octanoyl fluoride can lead to changes in lipid metabolism, inflammation, and neurological function. For example, inhibition of fatty acid amide hydrolase, a serine hydrolase that degrades endocannabinoids, can lead to increased levels of endocannabinoids in the brain, which can have analgesic and anti-inflammatory effects.

Avantages Et Limitations Des Expériences En Laboratoire

Octanoyl fluoride has several advantages for lab experiments. It is a highly reactive compound that can irreversibly modify the active site of serine hydrolases, making it a useful tool for studying the activity of these enzymes. Octanoyl fluoride is also relatively easy to synthesize and handle, making it accessible to researchers.

However, there are also limitations to using octanoyl fluoride in lab experiments. The irreversible nature of the inhibition can make it difficult to study the recovery of enzyme activity after inhibition. Additionally, the high reactivity of octanoyl fluoride can lead to non-specific binding to other proteins and molecules, which can complicate data interpretation.

Orientations Futures

There are several future directions for research on octanoyl fluoride. One area of research is the development of more selective inhibitors of serine hydrolases. Current inhibitors, such as octanoyl fluoride, can target multiple enzymes, which can make it difficult to study the specific role of individual enzymes in biological processes.

Another area of research is the use of octanoyl fluoride as a surface modifier for biomedical materials. Octanoyl fluoride has been shown to improve the biocompatibility and hydrophobicity of materials, which can be useful for medical implants and devices.

Finally, there is potential for the use of octanoyl fluoride as a therapeutic agent. Inhibition of specific serine hydrolases has been shown to have beneficial effects in various disease models, such as inflammation and pain. Developing selective inhibitors of these enzymes could lead to the development of new therapies for these conditions.

Conclusion

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- is a highly reactive compound that has gained significant attention in scientific research due to its unique chemical properties. It is used as a tool compound to study the activity of serine hydrolases in biochemistry and pharmacology, and as a surface modifier for materials in materials science. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue, leading to changes in lipid metabolism, inflammation, and neurological function. While there are limitations to using octanoyl fluoride in lab experiments, there are several future directions for research on this compound, including the development of more selective inhibitors and the use of octanoyl fluoride as a therapeutic agent.

Méthodes De Synthèse

Octanoyl fluoride is synthesized through the reaction of octanoyl chloride with hydrogen fluoride gas. This reaction produces octanoyl fluoride, hydrogen chloride, and water. The reaction is highly exothermic and requires careful handling due to the corrosive nature of hydrogen fluoride. The yield of octanoyl fluoride can be improved by using a catalyst, such as aluminum fluoride.

Applications De Recherche Scientifique

Octanoyl fluoride is used in various fields of scientific research due to its unique chemical properties. In biochemistry, octanoyl fluoride is used as a reactive probe to study the activity of serine hydrolases, which are enzymes that catalyze the hydrolysis of esters and amides. Octanoyl fluoride irreversibly inhibits serine hydrolases by covalently modifying the active site serine residue. This allows researchers to study the role of serine hydrolases in various biological processes, such as lipid metabolism and signal transduction.

In pharmacology, octanoyl fluoride is used as a tool compound to study the mechanism of action of drugs that target serine hydrolases. Octanoyl fluoride can be used to identify the target of a drug by competing with the drug for binding to the active site of the enzyme. This allows researchers to determine whether the drug targets a specific serine hydrolase or a group of related enzymes.

In materials science, octanoyl fluoride is used as a surface modifier for various materials, such as glass and metal. Octanoyl fluoride can react with the surface of the material to form a thin film that can improve the surface properties, such as hydrophobicity and adhesion.

Propriétés

Numéro CAS |

15742-62-8 |

|---|---|

Nom du produit |

Octanoyl fluoride, 2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)- |

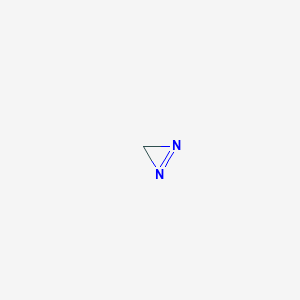

Formule moléculaire |

C9F18O |

Poids moléculaire |

466.07 g/mol |

Nom IUPAC |

2,2,3,3,4,4,5,5,6,6,7,8,8,8-tetradecafluoro-7-(trifluoromethyl)octanoyl fluoride |

InChI |

InChI=1S/C9F18O/c10-1(28)2(11,12)4(14,15)6(18,19)7(20,21)5(16,17)3(13,8(22,23)24)9(25,26)27 |

Clé InChI |

MTWYDIQAJFAPGH-UHFFFAOYSA-N |

SMILES |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

SMILES canonique |

C(=O)(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F |

Autres numéros CAS |

15742-62-8 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.